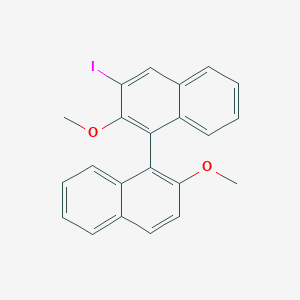
3-Iodo-2,2'-dimethoxy-(1,1')binaphthalenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl: is a chemical compound with the molecular formula C22H17IO2 and a molecular weight of 440.284 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl typically involves the iodination of 2,2’-dimethoxy-(1,1’)binaphthyl. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted binaphthyl derivatives, while oxidation can produce quinones .
Scientific Research Applications
Chemistry: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is used in the production of advanced materials, including polymers and electronic components. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
3,3’-Diiodo-2,2’-dimethoxy-(1,1’)binaphthalenyl: This compound has two iodine atoms and exhibits similar reactivity but with different steric and electronic properties.
2,2’-Dimethoxy-(1,1’)binaphthyl: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is unique due to the presence of a single iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications in synthesis and research .
Properties
CAS No. |
180507-31-7 |
|---|---|
Molecular Formula |
C22H17IO2 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
3-iodo-2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H17IO2/c1-24-19-12-11-14-7-3-5-9-16(14)20(19)21-17-10-6-4-8-15(17)13-18(23)22(21)25-2/h3-13H,1-2H3 |
InChI Key |
BTIXVVJCDRWNTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=CC4=CC=CC=C43)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978316.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978323.png)

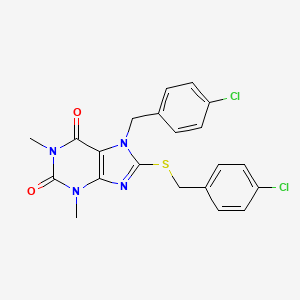
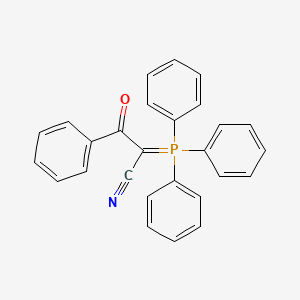

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide](/img/structure/B11978353.png)
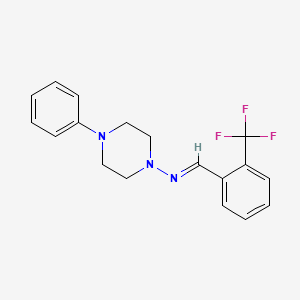
![Dimethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978364.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978366.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978368.png)
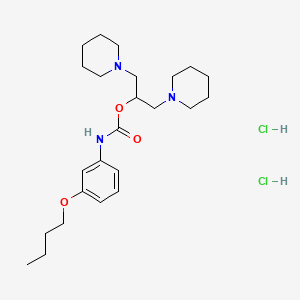
![Isobutyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978377.png)
